molecular formula C7H5F2NO2S B2707718 2-[(Difluoromethyl)thio]nicotinic acid CAS No. 852706-16-2

2-[(Difluoromethyl)thio]nicotinic acid

Cat. No.: B2707718
CAS No.: 852706-16-2
M. Wt: 205.18
InChI Key: LUIBZYAYEDRJQB-UHFFFAOYSA-N
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Description

2-[(Difluoromethyl)thio]nicotinic acid (CAS 852706-16-2) is a high-purity chemical reagent designed for advanced research applications. With a molecular formula of C7H5F2NO2S and a molecular weight of 205.18 g/mol, this compound is a derivative of nicotinic acid (vitamin B3), a precursor to essential redox cofactors NAD+ and NADP+ involved in DNA repair and cellular metabolism . The strategic incorporation of a difluoromethylthio group at the 2-position of the pyridine ring modifies its electronic and steric properties, making it a valuable scaffold in medicinal chemistry for the synthesis of novel bioactive molecules . Pyridine derivatives, like this compound, are extensively investigated for their wide array of applications in drug development, including as antimicrobial agents and for efficient drug delivery . Researchers can leverage this building block to explore new compounds in pharmaceutical R&D, particularly in the design of potential lipid-modifying agents, given that the nicotinic acid core is known to impact lipid metabolism . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(difluoromethylsulfanyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2S/c8-7(9)13-5-4(6(11)12)2-1-3-10-5/h1-3,7H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIBZYAYEDRJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods: Industrial production methods for 2-[(Difluoromethyl)thio]nicotinic acid are likely to involve scalable synthetic routes that ensure high yield and purity of the final product. These methods would typically be optimized for cost-effectiveness and efficiency, although specific details are not widely disclosed .

Chemical Reactions Analysis

Types of Reactions: 2-[(Difluoromethyl)thio]nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-[(Difluoromethyl)thio]nicotinic acid serves as:

  • Building Block : It acts as a precursor in synthesizing more complex molecules, facilitating the development of new compounds with desired properties.
  • Reagent : Employed in various chemical reactions, including oxidation, reduction, and substitution reactions, allowing for the exploration of different chemical pathways.

Biology

The biological implications of this compound are significant:

  • Proteomics Research : The compound is utilized in studying protein interactions and functions, contributing to our understanding of cellular mechanisms.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, making it a candidate for further exploration in drug development .

Industrial Applications

In industrial contexts, this compound finds utility in:

  • Chemical Manufacturing : It is used in producing specialized chemicals and materials that require specific functional groups for enhanced performance.
  • Fungicides : Variants of this compound have been explored as fungicides, showcasing its potential in agricultural applications .

Case Studies

  • Antibacterial Studies : Research has highlighted the effectiveness of nicotinic acid derivatives, including this compound, against various bacterial strains. These studies emphasize the compound's role in developing new antimicrobial agents .
  • Chemical Reaction Mechanisms : Investigations into the reaction mechanisms involving this compound have revealed insights into its reactivity patterns, particularly how the difluoromethylthio group influences its behavior in different chemical environments .

Mechanism of Action

The mechanism of action of 2-[(Difluoromethyl)thio]nicotinic acid involves its interaction with specific molecular targets and pathways. The difluoromethylthio group can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Substituent Effects and Physicochemical Properties

The table below compares key physicochemical parameters of 2-[(Difluoromethyl)thio]nicotinic acid with analogs:

Compound Name Substituent Molecular Formula Molecular Weight logP* Water Solubility (mg/mL) Key Applications
This compound -S-CF₂H at position 2 C₇H₅F₂NO₂S 217.18 ~1.8 0.15 (predicted) Agrochemical research
2-(Trifluoromethyl)nicotinic acid -CF₃ at position 2 C₇H₄F₃NO₂ 191.10 ~1.5 0.25 Pharmaceuticals
2-[(4-Methylphenyl)thio]nicotinic acid -S-C₆H₄CH₃ at position 2 C₁₃H₁₁NO₂S 259.29 ~3.0 0.02 Chemical intermediates
4-Amino-2-(trifluoromethyl)nicotinic acid -CF₃ at position 2, -NH₂ at 4 C₇H₅F₃N₂O₂ 218.12 ~0.9 1.50 Medicinal chemistry

*logP values estimated via computational methods (e.g., ChemDraw).

Key Observations :

  • The difluoromethylthio group increases lipophilicity compared to trifluoromethyl (-CF₃) but is less lipophilic than arylthio substituents (e.g., -S-C₆H₄CH₃).
  • The -NH₂ group in 4-amino-2-(trifluoromethyl)nicotinic acid significantly enhances water solubility due to hydrogen bonding.

Biological Activity

2-[(Difluoromethyl)thio]nicotinic acid is a fluorinated derivative of nicotinic acid, which has garnered interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores the compound's biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of a difluoromethylthio group to the nicotinic acid structure. This modification can enhance the compound's lipophilicity and biological activity. The synthetic route often includes reactions with difluoromethylating agents and thiol compounds under controlled conditions to yield the desired product.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing its potential as an antibacterial agent and its effects on lipid metabolism.

Antimicrobial Activity

Recent research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds with similar structures demonstrate Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.62 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureusTBD
Acylhydrazone derivativeStaphylococcus epidermidis1.95
Acylhydrazone derivativeEscherichia coli7.81

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth. Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Study on Antibacterial Efficacy : A study involving a series of fluorinated aldimines, including derivatives of nicotinic acid, demonstrated potent antibacterial activity comparable to standard antibiotics like ampicillin. The compound was tested against clinical isolates of Pseudomonas aeruginosa, showing a significant reduction in bacterial viability .
  • Impact on Lipid Metabolism : Another investigation into related nicotinic acid derivatives revealed their ability to modulate lipid profiles in patients undergoing treatment for hyperlipidemia. These compounds were shown to reduce triglyceride levels significantly while increasing high-density lipoprotein (HDL) levels .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-[(difluoromethyl)thio]nicotinic acid?

Answer:
A common approach involves the use of copper(I) thiocyanate and iodides to introduce the difluoromethylthio group. For example, Sandmeyer-type reactions can facilitate the substitution of aromatic halides with difluoromethylthio moieties. Nickel-catalyzed decarbonylative coupling has also been reported for similar compounds, enabling the formation of fluoroalkyl thioethers under mild conditions. Key steps include:

  • Substrate activation : Use of iodinated nicotinic acid derivatives as starting materials.
  • Catalytic systems : Nickel complexes (e.g., Ni(cod)₂ with dppf ligands) for cross-coupling reactions .
  • Purification : Column chromatography or recrystallization to isolate the product.

Basic: How can researchers characterize the structure and purity of this compound?

Answer:
Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR spectroscopy : 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR to verify the difluoromethylthio group and aromatic substitution patterns.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • Elemental analysis : Validate empirical formula consistency.
  • Melting point determination : Compare observed values with literature data to assess purity .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:
Optimization strategies include:

  • Catalyst screening : Test ligands (e.g., phosphines, bipyridines) to enhance nickel or copper catalyst efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) often improve reaction rates for nucleophilic substitutions.
  • Temperature control : Reactions may require heating (80–120°C) for activation or cooling to stabilize intermediates.
  • Additives : Use of bases (e.g., K₂CO₃) to neutralize byproducts like HI in substitution reactions .

Advanced: What computational methods predict the bioactivity and toxicity of this compound derivatives?

Answer:

  • QSAR modeling : Correlate log P (lipophilicity) and log D (pH-dependent distribution) with bioavailability. Quantum chemical calculations (e.g., DFT) can estimate these parameters .
  • Toxicity prediction : Tools like ProTox-II or molecular docking assess interactions with biological targets (e.g., enzymes, receptors).
  • Lipinski’s Rule of Five : Evaluate drug-likeness by analyzing molecular weight, hydrogen bond donors/acceptors, and log P .

Advanced: How does the difluoromethylthio group influence the physicochemical properties of nicotinic acid derivatives?

Answer:

  • Lipophilicity : The difluoromethylthio group increases log P compared to non-fluorinated analogs, enhancing membrane permeability.
  • Electron-withdrawing effects : Fluorine atoms stabilize the thioether group, affecting reactivity in substitution or oxidation reactions.
  • Ionization potential : The group’s electronegativity may alter pKa values, influencing solubility and bioavailability. Sodium salts of related compounds show higher solubility and toxicity due to improved ionization .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Experimental validation : Replicate assays under standardized conditions (e.g., pH, temperature) to minimize variability.
  • Structure-activity relationship (SAR) studies : Compare derivatives with modified substituents to identify critical functional groups.
  • Meta-analysis : Cross-reference data from multiple sources (e.g., enzymatic assays vs. cellular models) to contextualize discrepancies. For example, sodium salts may exhibit higher toxicity than free acids due to ionization .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • First aid : In case of skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists.
  • Storage : Keep in a cool, dry place away from oxidizing agents .

Advanced: What mechanistic insights exist for the nickel-catalyzed synthesis of fluoroalkyl thioethers?

Answer:
Proposed mechanisms involve:

Oxidative addition : Nickel(0) reacts with a carbon-halogen bond to form a Ni(II) intermediate.

Decarbonylation : Loss of CO (if using acyl precursors) generates a Ni(II)-thiolate complex.

Reductive elimination : Formation of the C–S bond yields the thioether product.
Ligands like dppf stabilize intermediates and modulate selectivity .

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